Q-Peptide Trifluoroacetate
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Overview
Description
Q-Peptide Trifluoroacetate is a synthetic peptide compound that includes trifluoroacetic acid as a counterion. Trifluoroacetic acid is commonly used in peptide synthesis due to its strong acidity and ability to facilitate the release of synthesized peptides from solid-phase resins . This compound is known for its stability and effectiveness in various biological and chemical applications.
Mechanism of Action
Target of Action
The primary target of Q-Peptide Trifluoroacetate, specifically Pentapeptide-34 Trifluoroacetate, is the Trans-prenyltransferase enzyme . This enzyme is responsible for the reaction between the quinone nucleus and farnesyl pyrophosphate . It plays a crucial role in the production of Coenzyme Q10 , which is present in dermal cells .
Mode of Action
Pentapeptide-34 Trifluoroacetate promotes the synthesis and activity of the Trans-prenyltransferase enzyme, thereby boosting the production of Coenzyme Q10 . This compound is a synthetic peptide with the sequence Ala-Val-Leu-Ala-Gly-TFA .
Biochemical Pathways
The action of this compound affects the biochemical pathway related to the production of Coenzyme Q10 . By promoting the activity of the Trans-prenyltransferase enzyme, it enhances the synthesis of Coenzyme Q10, which is essential for stimulating ATP (cellular energy molecules) production and protecting cells from oxidative damage .
Pharmacokinetics
Trifluoroacetic acid (TFA), a component of this compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is also used during reversed-phase HPLC purification of peptides . The presence of TFA, along with acetate and fluoride, may impact the bioavailability of the compound .
Result of Action
The action of this compound results in a significant improvement in cell protection against oxidative damage . It promotes intracellular ATP production, thereby energizing dermal cells and boosting their functions . This leads to an improvement in the renewal rate, activity, and vitality of the cells . Additionally, it enhances the cells’ natural protective mechanisms, fighting against free radicals, oxidative stress, and premature aging .
Action Environment
The presence of TFA in the environment can arise from natural processes and the decomposition of environmental chemicals . This environmental presence of TFA may result in human exposures , potentially influencing the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Q-Peptide Trifluoroacetate promotes the synthesis and activity of the Trans-prenyltransferase enzyme, which is responsible for the reaction between the quinone nucleus with farnesyl pyrophosphate . This interaction boosts the production of coenzyme Q10, a vital component in cellular energy production .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It promotes intracellular ATP production and significantly improves cell protection against oxidative damage . By energizing dermal cells, this compound boosts cellular functions, improving renewal rate, activity, and vitality .
Molecular Mechanism
The molecular mechanism of this compound involves promoting the synthesis and activity of the Trans-prenyltransferase enzyme . This enzyme is responsible for the reaction between the quinone nucleus with farnesyl pyrophosphate, leading to the production of coenzyme Q10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Q-Peptide Trifluoroacetate is typically synthesized using solid-phase peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups from the amino acids . The reaction conditions often include the use of dichloromethane as a solvent and tertiary amines for neutralization .
Industrial Production Methods
In industrial settings, this compound is produced using automated peptide synthesizers that allow for precise control over the synthesis process. The use of trifluoroacetic acid ensures high purity and yield of the final peptide product. The peptide is then purified using high-performance liquid chromatography, where trifluoroacetic acid acts as an ion-pairing reagent to improve peak shapes and separation efficiency .
Chemical Reactions Analysis
Types of Reactions
Q-Peptide Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can undergo substitution reactions to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.
Substitution: Various alkylating agents or acylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds, alkylated or acylated amino acid residues, and peptides with enhanced stability or activity .
Scientific Research Applications
Q-Peptide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based vaccines.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetylated Peptides: Peptides modified with trifluoroacetyl groups for enhanced stability and activity.
Acetylated Peptides: Peptides modified with acetyl groups, commonly used in peptide synthesis.
Fluorinated Peptides: Peptides containing fluorine atoms for improved pharmacokinetic properties.
Uniqueness
Q-Peptide Trifluoroacetate is unique due to its incorporation of trifluoroacetic acid, which provides strong acidity and stability. This makes it particularly suitable for applications requiring high purity and stability, such as in pharmaceutical research and development .
Properties
IUPAC Name |
(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N13O14.C2HF3O2/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58;3-2(4,5)1(6)7/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37);(H,6,7)/t15-,16-,17-,18-,19-,20-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQQELBKWGETNJ-FBYJGKMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50F3N13O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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